3-(4-Nitrophenoxy)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of benzoic acid derivatives with nitrophenyl functionalities. For instance, the synthesis of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex is described, involving multiple characterization techniques such as FT-IR, NMR, and X-ray diffraction . These methods are likely applicable to the synthesis of "3-(4-Nitrophenoxy)benzoic acid" and would be essential for confirming the structure and purity of the compound.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Nitrophenoxy)benzoic acid" is characterized by the presence of nitrophenyl groups which can influence the overall geometry and electronic distribution. X-ray diffraction studies reveal that these compounds can adopt different conformations and crystalline structures, such as dimers and polymorphs, due to variations in hydrogen bonding and pi-pi stacking interactions . The molecular structure of "3-(4-Nitrophenoxy)benzoic acid" would also be expected to show such variations, which could be analyzed using similar X-ray crystallography techniques.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives with nitrophenyl groups can be influenced by the presence of these electron-withdrawing groups. The nitro group can activate the phenyl ring towards further substitution reactions. The provided papers do not detail specific reactions of "3-(4-Nitrophenoxy)benzoic acid," but studies on similar compounds show that they can form complexes with metals and exhibit different conformations depending on the substituents and conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl benzoic acid derivatives are characterized by their ability to form hydrogen bonds and engage in pi-pi interactions, which can lead to the formation of various polymorphic forms . These interactions also influence the solubility and melting points of the compounds. The presence of the nitro group can also affect the acidity of the benzoic acid moiety, potentially making it a stronger acid compared to unsubstituted benzoic acid. The magnetic properties of these compounds can also be of interest, as seen in the study of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, which shows antiferromagnetic behavior at lower temperatures .
Scientific Research Applications
Synthesis and Material Properties
The derivative 3,5-bis(4-nitrophenoxy) benzoic acid (35BNPBA) is used in the synthesis of polyimide films. These films exhibit high transmissivity, ultraviolet absorption, excellent hydrophobic properties, and a tensile strength ranging from 15 to 56 MPa. The melting point of the high-purity 3,5-bis(4-aminophenoxy) benzoic acid (35BAPBA) is 245.8 ℃ (Xu Yong-fen, 2012).
Environmental Applications
In environmental chemistry, 3-(4-Nitrophenoxy)benzoic acid is relevant in the study of the aqueous phase nitration of benzoic acid. This process is significant for understanding the environmental fate of organic compounds and the formation of nitrated byproducts (Hao Tang, Yiyi Wei, Jonathan E. Thompson, 2013).
Photoluminescence and Coordination Compounds
The derivatives of 4-benzyloxy benzoic acid, including 3-nitro-4-benzyloxy benzoic acid, have been used to synthesize lanthanide coordination compounds. The study examines how electron-withdrawing and electron-donating groups influence the luminescent properties of these compounds (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).
Chemical Sensing and Detection
Fe3O4 magnetic microspheres, used as peroxidase mimetics, can be activated by benzoic acid for fluorescence detection in H2O2-involved systems. This method shows potential in sensing various analytes associated with reactions producing or consuming H2O2 (Yun-Peng Shi, P. Su, Yingying Wang, Yi Yang, 2014).
Safety and Hazards
properties
IUPAC Name |
3-(4-nitrophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHRSGYGNEWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306451 | |
Record name | 3-(4-Nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)benzoic acid | |
CAS RN |
27237-21-4 | |
Record name | 3-(4-Nitrophenoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27237-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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